molecular formula C15H16F15I B3332733 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane CAS No. 918-32-1

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane

Cat. No. B3332733
CAS RN: 918-32-1
M. Wt: 608.17 g/mol
InChI Key: DUVMOWIYGIOIKQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane, also known as PF17, is a perfluorinated alkyl iodide compound that has gained significant attention in scientific research due to its unique properties. PF17 is a colorless, odorless, and non-toxic compound that is highly soluble in organic solvents.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane is not well understood. However, it is believed that this compound interacts with biological molecules, such as proteins and membranes, through hydrophobic interactions. This compound is highly fluorinated, which makes it a hydrophobic compound. The hydrophobic interactions between this compound and biological molecules lead to changes in the conformation and function of the molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to interact with various proteins, such as serum albumin, hemoglobin, and cytochrome c. This compound has also been shown to affect the structure and function of biological membranes. This compound has been shown to increase the fluidity of membranes, which can affect the activity of membrane-bound enzymes and transporters. This compound has also been shown to affect the activity of ion channels, such as the calcium channel.

Advantages and Limitations for Lab Experiments

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane has several advantages for lab experiments. This compound is a highly soluble and stable compound that can be easily synthesized. This compound is also a non-toxic compound that can be used in various biological systems. However, this compound also has some limitations. This compound is a highly fluorinated compound, which makes it difficult to study its behavior in biological systems. This compound also has limited solubility in water, which can limit its use in aqueous systems.

Future Directions

There are several future directions for the study of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane. One future direction is to study the interaction of this compound with specific proteins and biological molecules. Another future direction is to study the effect of this compound on the structure and function of biological membranes. Additionally, the use of this compound as a surfactant in various applications, such as emulsion polymerization and oil recovery, can be further explored. The development of new synthesis methods for this compound can also be a future direction for research.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane has been extensively used in scientific research due to its unique properties. This compound is a highly fluorinated compound, which makes it an excellent candidate for studying the behavior of fluorinated compounds in biological systems. This compound has been used as a model compound to study the interaction of fluorinated compounds with proteins, membranes, and other biological molecules. This compound has also been used as a surfactant in various applications, such as emulsion polymerization, foam stabilization, and oil recovery.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodopentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F15I/c1-2-3-4-5-6-8(31)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVMOWIYGIOIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895272
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918-32-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodopentadecane

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